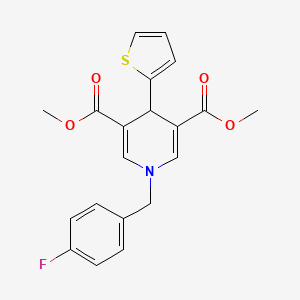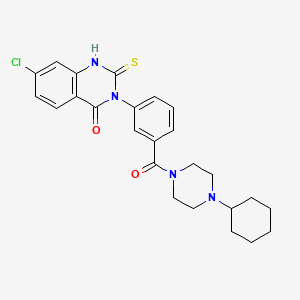![molecular formula C18H22ClN5 B11217562 1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217562.png)
1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.
Substitution reactions: Introduction of the 5-chloro-2-methylphenyl group can be done via nucleophilic aromatic substitution.
N,N-dipropylation: The final step involves the alkylation of the amine group with propyl halides under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential kinase inhibitor for cancer therapy due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is crucial for cell cycle progression and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
- 1-(5-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison:
- Structural Differences: The primary difference lies in the alkyl groups attached to the nitrogen atom. The dipropyl derivative may exhibit different pharmacokinetic properties compared to dimethyl or diethyl derivatives.
- Biological Activity: The dipropyl derivative may have enhanced lipophilicity, potentially leading to better cell membrane permeability and higher biological activity.
This detailed overview provides a comprehensive understanding of 1-(5-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H22ClN5 |
|---|---|
分子量 |
343.9 g/mol |
IUPAC名 |
1-(5-chloro-2-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)16-10-14(19)7-6-13(16)3/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChIキー |
WBMSKNMZHRUNKQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11217485.png)
![N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11217494.png)

![7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217503.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B11217509.png)


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217544.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11217552.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217553.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11217576.png)


![Ethyl 4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11217582.png)
